![molecular formula C24H29N5O4S B2395935 2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 893914-35-7](/img/structure/B2395935.png)
2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Description
This compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a pyrimidinone group, a thioether group, and an acetamide group attached to a phenyl ring with an ethoxy substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The conformation of the cyclohexyl group could have a significant impact on the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might undergo hydrolysis, and the thioether group might be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For example, it’s likely to have a relatively high molecular weight and may exhibit polarity due to the presence of several heteroatoms .Future Directions
properties
IUPAC Name |
2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S/c1-4-33-17-12-10-16(11-13-17)25-18(30)14-34-22-19-21(28(2)24(32)29(3)23(19)31)26-20(27-22)15-8-6-5-7-9-15/h10-13,15H,4-9,14H2,1-3H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPZMYOXWYJNCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide |
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